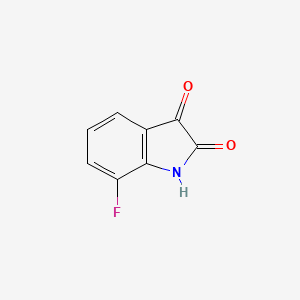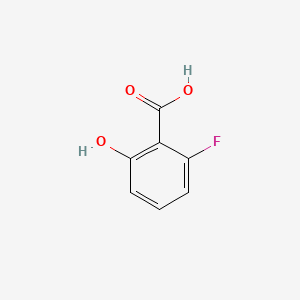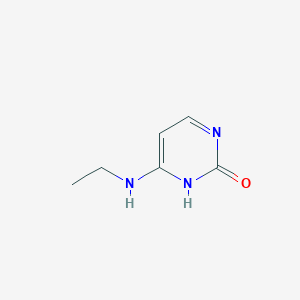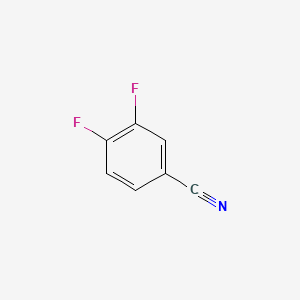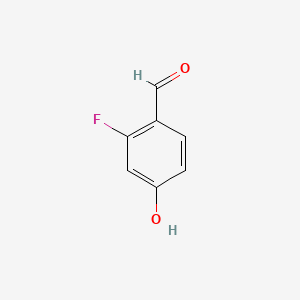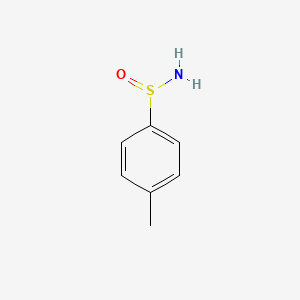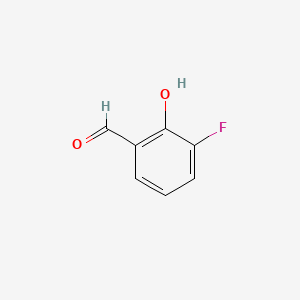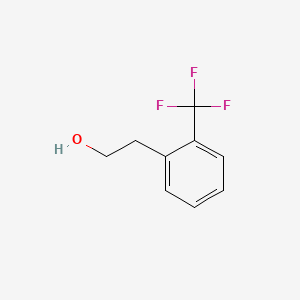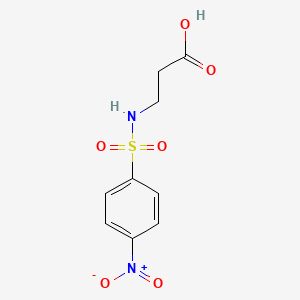
3-(4-Nitrophenylsulfonamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method was used to form single crystals of the named compound from a methanolic solution .Molecular Structure Analysis
The molecular structure of “3-(4-Nitrophenylsulfonamido)propanoic acid” can be found in various databases . The compound has a molecular formula of C9H10N2O6S .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Nitrophenylsulfonamido)propanoic acid” can be found in various databases . For instance, the compound has a molecular weight of 274.25 g/mol .Applications De Recherche Scientifique
1. Crystallography
- The compound “3-(4-Nitrophenylsulfonamido)propanoic acid” has been studied in the field of crystallography .
- The crystal structure of this compound has been determined . The molecular structure is shown in the figure .
- The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters are provided in the study .
2. Organic Synthesis
- This compound has been used in the ethylenation of aldehydes to 3-propanal, propanol, and propanoic acid derivatives .
- The aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives .
- The -propanoic acid derivatives were reduced to give 3-propanol derivatives, which were readily oxidized to target 3-propanal derivatives .
3. Crystal Structure Analysis
- The compound “3-((3-nitrophenyl)sulfonamido)propanoic acid” has been used in the field of crystallography .
- The crystal structure of this compound has been determined . The molecular structure is shown in the figure .
- The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters are provided in the study .
4. Antimicrobial Research
- This compound has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
- The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
- These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
5. Crystal Structure Analysis
- The compound “3-((3-nitrophenyl)sulfonamido)propanoic acid” has been used in the field of crystallography .
- The crystal structure of this compound has been determined . The molecular structure is shown in the figure .
- The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters are provided in the study .
6. Antimicrobial Research
- This compound has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
- The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
- These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
Safety And Hazards
Propriétés
IUPAC Name |
3-[(4-nitrophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c12-9(13)5-6-10-18(16,17)8-3-1-7(2-4-8)11(14)15/h1-4,10H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBULOUVRHAKHDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327023 |
Source


|
| Record name | 3-(4-Nitrophenylsulfonamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenylsulfonamido)propanoic acid | |
CAS RN |
179174-23-3 |
Source


|
| Record name | 3-(4-Nitrophenylsulfonamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

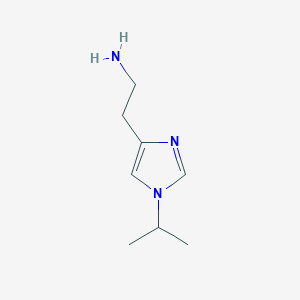
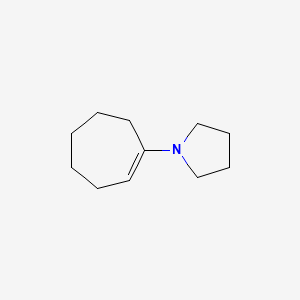
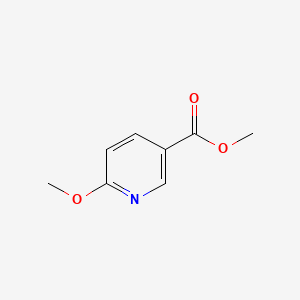
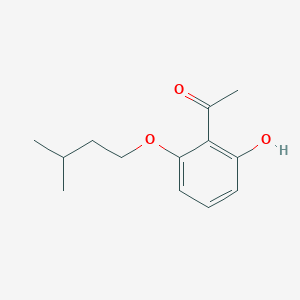
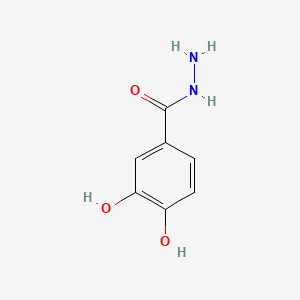
![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)
